2-Amino-2-(1-methylcyclopropyl)propanoic acid
Description
2-Amino-2-(1-methylcyclopropyl)propanoic acid (CAS: 1798010-75-9) is a small molecule scaffold with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol. Its hydrochloride salt form enhances solubility, making it a versatile building block in medicinal chemistry and drug discovery . The compound features a cyclopropane ring substituted with a methyl group, conferring unique steric and electronic properties.
Properties
IUPAC Name |
2-amino-2-(1-methylcyclopropyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(3-4-6)7(2,8)5(9)10/h3-4,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKSKUITRAIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698458 | |
| Record name | 2-Amino-2-(1-methylcyclopropyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21231-73-2 | |
| Record name | 2-Amino-2-(1-methylcyclopropyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclopropyl)propanoic acid typically involves the reaction of cyclopropylmethylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-2-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This can result in changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Key Structural and Functional Insights
Cyclopropane Ring Modifications Methylcyclopropyl vs. Carboxycyclopropyl (LY341495): The methyl group in the target compound reduces polarity compared to LY341495’s carboxycyclopropyl group. This difference impacts solubility and receptor binding—LY341495 acts as a metabotropic glutamate receptor antagonist due to its extended xanthyl substituent . Methylidenecyclopropyl (FDB000529): describes 2-amino-3-(2-methylidenecyclopropyl)propanoic acid, where a double bond in the cyclopropane increases ring strain and reactivity. This contrasts with the saturated methylcyclopropyl group in the target compound, which offers greater stability .
Aromatic Substitutions 24DHPA’s Dihydroxyphenyl Group: The 2,4-dihydroxyphenyl moiety in 24DHPA enables strong hydrogen bonding, as observed in NMR and crystallography studies . This contrasts with the non-aromatic methylcyclopropyl group, which prioritizes steric effects over polar interactions. Dichlorobenzyl Derivatives: The position of chlorine substituents (2,4- vs. 2,6-) in dichlorobenzyl-pentynoic acids minimally alters Gibbs free energy (−6.4 vs. −6.5 kcal/mol) but significantly affects hydrogen bond lengths (2.202 Å vs. 1.961 Å) with collagenase, demonstrating substituent sensitivity .
Functional Group Impact on Bioactivity β-Hydroxy-β-aryl Propanoic Acids: Methyl substitutions on the propanoic acid backbone (e.g., 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid) enhance COX-2 selectivity and gastric tolerability, mimicking NSAID behavior . The target compound’s lack of aryl or hydroxy groups limits direct anti-inflammatory activity but preserves scaffold flexibility.
Biological Activity
2-Amino-2-(1-methylcyclopropyl)propanoic acid (often referred to as AMCP) is an amino acid derivative notable for its unique cyclopropyl structure. This compound has garnered attention in the field of neurobiology due to its potential interactions with neurotransmitter systems, particularly glutamate receptors. Understanding the biological activity of AMCP is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C7H13NO2
- Molecular Weight : Approximately 143.18 g/mol
- Structure : The compound features a propanoic acid backbone with an amino group and a 1-methylcyclopropyl substituent, which contributes to its distinct chemical reactivity and biological properties.
Research indicates that AMCP may influence neurotransmitter systems by modulating excitatory neurotransmission. Its structural similarity to other amino acids allows it to interact with various receptors in the central nervous system, particularly glutamate receptors, which are critical for synaptic plasticity and neuronal excitability.
Biological Activities
Preliminary studies suggest several biological activities associated with AMCP:
- Neurotransmitter Modulation : AMCP has been shown to interact with glutamate receptors, potentially enhancing or inhibiting excitatory transmission in neuronal circuits.
- Synaptic Plasticity : By influencing glutamate receptor activity, AMCP may play a role in synaptic plasticity, which is essential for learning and memory processes.
- Neuroprotective Effects : Some studies indicate that compounds similar to AMCP exhibit neuroprotective properties, suggesting that it may help mitigate neurodegenerative processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of AMCP, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-Amino-3-(methylamino)propanoic acid (BMAA) | C4H10N2O2 | 102.14 g/mol | Neurotoxic properties linked to cycad consumption |
| 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride | C9H19NO2Cl | 209.71 g/mol | Used as an impurity reference material |
| 2-Amino-3-fluoro-2-methylpropanoic acid | C4H8FNO2 | 132.11 g/mol | Fluorinated analog affecting neurotransmitter systems |
The unique cyclopropyl structure of AMCP differentiates it from these compounds, potentially imparting distinct biological activities and pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of AMCP:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
